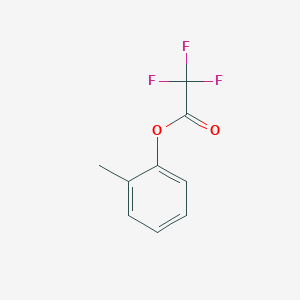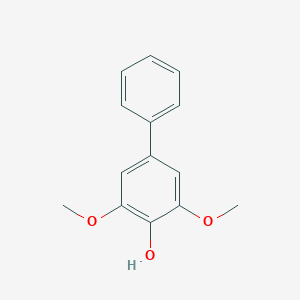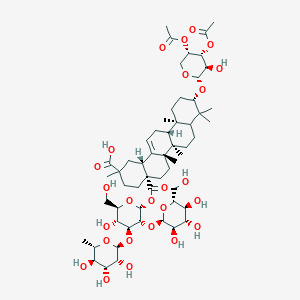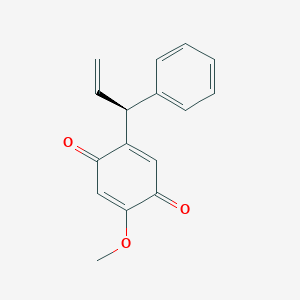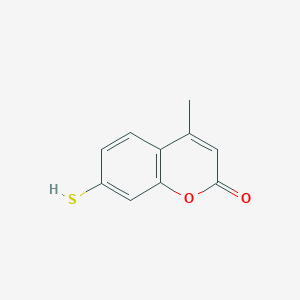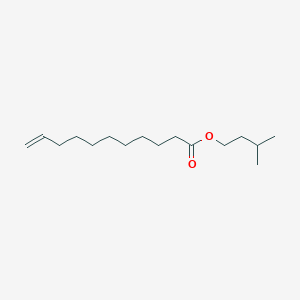
Isopentyl undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl undec-10-enoate, also known as ethyl undecylenate, is an organic compound commonly used as a fragrance ingredient in perfumes and cosmetics. It is also used as a flavoring agent in food products and as a solvent in various industrial applications. However, recent scientific research has shown that isopentyl undec-10-enoate has potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of isopentyl undec-10-enoate is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and other microorganisms. It may also work by scavenging free radicals and preventing oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
Isopentyl undec-10-enoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isopentyl undec-10-enoate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its effectiveness.
Direcciones Futuras
There are several potential future directions for research on isopentyl undec-10-enoate. One area of interest is its potential as a new antibiotic. Another area of interest is its potential as an antioxidant for the treatment of various diseases. Further research is also needed to better understand its mechanism of action and to develop more effective methods for synthesizing and purifying the compound.
Métodos De Síntesis
Isopentyl undec-10-enoate can be synthesized through the esterification of undecylenic acid with isopentanol. The reaction is catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Recent research has shown that isopentyl undec-10-enoate has potential applications in the field of medicine and biochemistry. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which could make it useful in the treatment of various diseases such as cancer and cardiovascular disease.
Propiedades
Número CAS |
10214-27-4 |
|---|---|
Nombre del producto |
Isopentyl undec-10-enoate |
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
3-methylbutyl undec-10-enoate |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16(17)18-14-13-15(2)3/h4,15H,1,5-14H2,2-3H3 |
Clave InChI |
DMSGZRWAESVGIP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCCCCCCCC=C |
SMILES canónico |
CC(C)CCOC(=O)CCCCCCCCC=C |
Otros números CAS |
10214-27-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
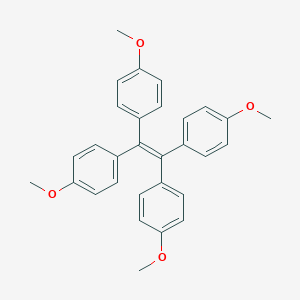
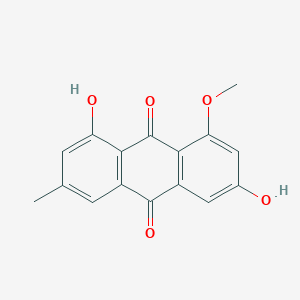
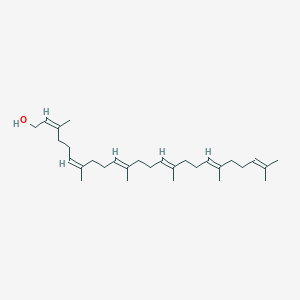
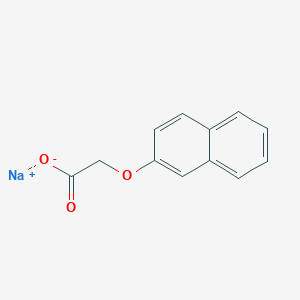
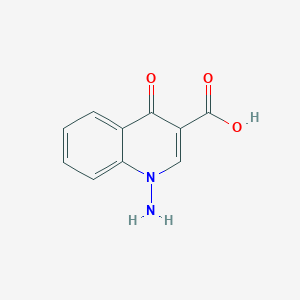
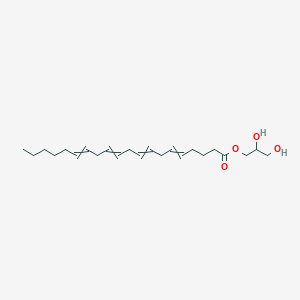
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
